molecular formula C13H22N4O2 B12993600 tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate

tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate

Cat. No.: B12993600
M. Wt: 266.34 g/mol
InChI Key: PGBAVLKWFQUTLC-SNVBAGLBSA-N
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Description

tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate: is a synthetic organic compound that belongs to the class of azepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Ring: The triazole ring can be introduced via click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    tert-Butyl Protection: The carboxylate group is often protected with a tert-butyl group to prevent unwanted reactions during synthesis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions could target the azepane ring or the triazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could lead to partially or fully reduced azepane derivatives.

Scientific Research Applications

tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Possible applications in drug design and development due to the bioactive nature of triazoles.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring could play a crucial role in binding to these targets, while the azepane ring might influence the compound’s overall conformation and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3R)-3-(1H-triazol-5-yl)piperidine-1-carboxylate
  • tert-butyl (3R)-3-(1H-triazol-5-yl)morpholine-1-carboxylate

Uniqueness

The uniqueness of tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate lies in its seven-membered azepane ring, which can confer different steric and electronic properties compared to six-membered piperidine or morpholine rings. This can result in distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl (3R)-3-(2H-triazol-4-yl)azepane-1-carboxylate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(9-17)11-8-14-16-15-11/h8,10H,4-7,9H2,1-3H3,(H,14,15,16)/t10-/m1/s1

InChI Key

PGBAVLKWFQUTLC-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H](C1)C2=NNN=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C2=NNN=C2

Origin of Product

United States

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